REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][N:11]1[C:15]([C:16]([OH:18])=[O:17])=[CH:14][C:13]([CH3:19])=[N:12]1>>[CH3:10][N:11]1[C:15]([C:16]([OH:18])=[O:17])=[C:14]([N+:6]([O-:9])=[O:7])[C:13]([CH3:19])=[N:12]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not go over 90° C
|
Type
|
TEMPERATURE
|
Details
|
After 2.5 hours the reaction mixture is cooled
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
FILTRATION
|
Details
|
The resulting percipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized in ethanol
|
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=C1C(=O)O)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |